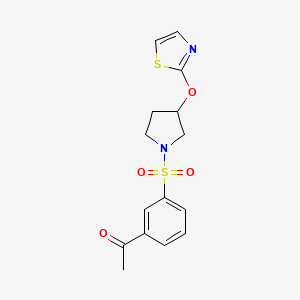

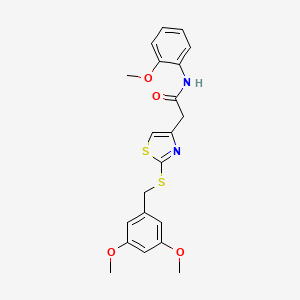

2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

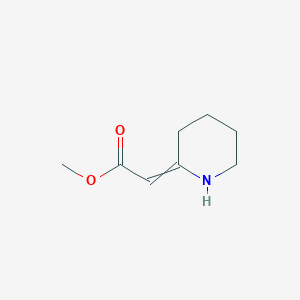

2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone, also known as MIPEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIPEP is a selective agonist of the melanocortin 4 receptor (MC4R), which plays a crucial role in regulating appetite and energy balance.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on indole derivatives has demonstrated their versatility in synthetic chemistry. Indole compounds are key intermediates in the synthesis of various biologically active molecules. For example, efficient syntheses of bis(1H-indol-3-yl)ethanones have been reported, highlighting the generality, short reaction time, and excellent yields of these processes. Such compounds are crucial for further chemical transformations and the development of new materials and drugs (Mosslemin & Movahhed, 2012).

Biological Activities

Indole derivatives have been explored for their potential antibacterial and antifungal activities. For instance, novel 1H-indole derivatives synthesized for antimicrobial purposes showed significant activity against various bacterial and fungal strains. This suggests that modifications of the indole structure can lead to compounds with valuable therapeutic properties (Letters in Applied NanoBioScience, 2020).

Pharmaceutical Applications

Indole-based compounds have also been investigated for their anti-inflammatory properties. The synthesis of chalcone derivatives incorporating the indole moiety resulted in compounds with evaluated anti-inflammatory activity. Such studies demonstrate the potential of indole derivatives in the development of new anti-inflammatory agents (Rehman, Saini, & Kumar, 2022).

Propriétés

IUPAC Name |

2-(1-methylindol-3-yl)-1-(3-phenylazepan-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c1-24-16-20(21-12-5-6-13-22(21)24)15-23(26)25-14-8-7-11-19(17-25)18-9-3-2-4-10-18/h2-6,9-10,12-13,16,19H,7-8,11,14-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPFWJLFJUMCMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCCC(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(3-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2666662.png)

![1,7-dimethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666665.png)

![N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2666670.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2666675.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-2-methoxybenzene-1-sulfonamide](/img/structure/B2666676.png)